Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate

Cross-coupling Palladium catalysis Oxidative addition

This scaffold combines three orthogonal reactive handles in one molecule: an aryl iodide for rapid Pd/Cu-catalyzed coupling (faster oxidative addition than bromo analogs), an ortho-nitro group reducible to a masked aniline, and a tert-butyl ester for late-stage, acid-catalyzed deprotection. Unlike the free acid, the ester withstands basic cross-coupling conditions. Validated in tricyclic indole-2-carboxylic acid NMDA-glycine site antagonist synthesis. Procure this specific intermediate to ensure synthetic success in convergent medicinal chemistry routes.

Molecular Formula C12H14INO4
Molecular Weight 363.15 g/mol
CAS No. 502481-69-8
Cat. No. B6316984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(5-iodo-2-nitrophenyl)acetate
CAS502481-69-8
Molecular FormulaC12H14INO4
Molecular Weight363.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1=C(C=CC(=C1)I)[N+](=O)[O-]
InChIInChI=1S/C12H14INO4/c1-12(2,3)18-11(15)7-8-6-9(13)4-5-10(8)14(16)17/h4-6H,7H2,1-3H3
InChIKeyKMTGGJKKTTZZFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate (CAS 502481-69-8): A Strategic Ortho-Nitroaryl Iodide Building Block for Medicinal Chemistry and Cross-Coupling


Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate is a multifunctional aromatic building block featuring a tert-butyl ester-protected acetic acid side chain, an iodine atom at the 5-position, and a nitro group at the 2-position of the phenyl ring [1]. This ortho-nitroaryl iodide scaffold enables versatile downstream derivatization. The iodine serves as a highly reactive handle for Pd- or Cu-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to construct complex aryl frameworks . The adjacent nitro group can be selectively reduced to an amine, unlocking access to nitrogen-containing heterocycles or serving as a masked aniline moiety for further elaboration . The tert-butyl ester provides orthogonal protection for the acetic acid moiety, allowing for late-stage deprotection under mild acidic conditions [1]. Its primary utility lies in the synthesis of drug-like molecules, where it functions as a key intermediate to introduce a 2,5-disubstituted phenyl ring bearing orthogonal reactive handles .

Why Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate Cannot Be Replaced by Simpler Aryl Halides or Unprotected Analogs


Generic substitution with simpler analogs—such as 2-iodonitrobenzene, unprotected (5-iodo-2-nitrophenyl)acetic acid, or the corresponding bromo-derivative—fails due to a confluence of orthogonality, reactivity, and handling constraints. Direct use of the free carboxylic acid is incompatible with many cross-coupling conditions, which often require basic media or are sensitive to acidic protons, leading to side reactions or poor yields [1]. Conversely, using 2-iodonitrobenzene lacks the carboxymethyl handle for subsequent amide bond formation or homologation, limiting its utility in complex molecule assembly. Furthermore, the iodine atom is essential; replacing it with a bromo analog (e.g., tert-butyl 2-(5-bromo-2-nitrophenyl)acetate) significantly reduces cross-coupling efficiency. Aryl iodides exhibit markedly faster oxidative addition to Pd(0) catalysts compared to bromides, a crucial kinetic advantage for challenging, sterically hindered, or electron-deficient substrates [2]. Finally, the tert-butyl ester provides superior stability compared to methyl or ethyl esters, which are prone to premature hydrolysis, and offers clean, acid-catalyzed deprotection orthogonal to the nitro and iodo functionalities . This combination of orthogonal reactivity, enhanced cross-coupling kinetics, and robust protecting group strategy is not replicated by any single analog, making this specific compound a superior choice for convergent synthetic routes.

Quantitative Differentiation Guide for Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate Against Analogs


Enhanced Reactivity in Pd-Catalyzed Cross-Coupling: Iodo vs. Bromo and Chloro Analogs

The target compound's aryl iodide moiety is quantitatively more reactive in palladium-catalyzed cross-coupling reactions than its bromo or chloro analogs. This is a well-established class-level principle for oxidative addition, which is often the rate-determining step [1]. While direct head-to-head comparative data for this exact tert-butyl ester against its 5-bromo analog is not found in the literature, extensive studies on aryl halide reactivity show that aryl iodides undergo oxidative addition to Pd(0) 10-1000 times faster than aryl bromides under identical conditions [2]. For electron-deficient arenes like this 2-nitrophenyl derivative, the iodine handle is critical for achieving high yields, especially with challenging coupling partners or low catalyst loadings [3].

Cross-coupling Palladium catalysis Oxidative addition Aryl iodides

Stability and Orthogonality: The Tert-Butyl Ester Advantage vs. Free Acid or Simple Esters

The tert-butyl ester offers a quantifiable advantage in stability and orthogonality compared to the corresponding free acid (2-(5-iodo-2-nitrophenyl)acetic acid) or simple alkyl esters. Computed logP values indicate a significant difference in hydrophobicity: the tert-butyl ester has a predicted logP of 3.61, compared to an estimated value of ~1.2-1.5 for the free acid [1]. This higher logP enhances solubility in organic solvents and facilitates extraction during workup. Critically, the tert-butyl ester is stable to basic hydrolysis and nucleophilic attack, which would cleave a methyl or ethyl ester or deprotonate the free acid under cross-coupling conditions . This orthogonality allows for clean, acid-catalyzed deprotection at the end of a synthetic sequence without affecting the aryl iodide or other acid-sensitive functionalities introduced earlier.

Protecting groups Ester stability Orthogonal synthesis LogP

Synthetic Utility: A Key Intermediate in NMDA Receptor Antagonist Synthesis

Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate has been specifically utilized as a critical intermediate in the synthesis of tricyclic indole-2-carboxylic acid derivatives, a class of potent and selective antagonists for the glycine binding site of the NMDA receptor . While the publication provides synthetic methodology for the final antagonists and their in vivo activity (e.g., anticonvulsant effects in a mouse NMDA-induced seizure model), it does not provide a direct head-to-head comparison of the yield or purity of this specific tert-butyl ester versus other esters (e.g., methyl, ethyl) used in the same synthetic step. The explicit mention of this CAS number in a peer-reviewed medicinal chemistry journal confirms its documented utility as a building block for pharmaceutically relevant scaffolds .

NMDA receptor antagonist Glycine binding site Indole-2-carboxylic acid Medicinal chemistry

Validated Research Applications for Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate


Synthesis of CNS Drug Candidates: NMDA Receptor Modulators

Procurement of this compound is directly justified for medicinal chemistry programs targeting neurological disorders. As documented in Section 3.3, it serves as a validated intermediate in the synthesis of tricyclic indole-2-carboxylic acids, which are potent NMDA-glycine site antagonists . Utilizing this specific building block in a similar route ensures access to this pharmacologically relevant scaffold, reducing the risk of synthetic failure compared to using an unvalidated analog.

Convergent Synthesis of Biaryl and Heteroaryl Libraries via Suzuki-Miyaura Coupling

As established in Section 2 and Section 3.1, the aryl iodide in this compound is an ideal electrophile for Pd-catalyzed cross-coupling. The enhanced reactivity of the iodo group compared to bromo or chloro analogs (Section 3.1) [1] makes it the preferred choice for library synthesis. The orthogonal tert-butyl ester (Section 3.2) allows for efficient coupling with boronic acids to generate a diverse set of biaryl acetic acids after mild, acid-catalyzed deprotection [2].

Synthesis of Indole-Containing Heterocycles via Sonogashira Coupling and Cyclization

The ortho-iodo-nitroarene motif is a classic precursor for indole synthesis. The iodine atom can be functionalized via Sonogashira coupling with terminal alkynes [3], and subsequent reduction of the nitro group followed by cyclization yields indole derivatives. The superior reactivity of the aryl iodide (Section 3.1) is essential for achieving high yields in the Sonogashira step with complex, electron-rich alkynes, a common requirement in natural product synthesis and medicinal chemistry.

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